molecular formula C9H10N2O3 B8561820 Propanediamide, 2-hydroxy-2-phenyl- CAS No. 53696-75-6

Propanediamide, 2-hydroxy-2-phenyl-

Cat. No.: B8561820
CAS No.: 53696-75-6
M. Wt: 194.19 g/mol
InChI Key: YMKZMFRZWYGCDK-UHFFFAOYSA-N
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Description

Propanediamide, 2-hydroxy-2-phenyl- is an organic compound with the molecular formula C9H10N2O3 It is a derivative of malonamide, featuring a phenyl group and a hydroxyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Propanediamide, 2-hydroxy-2-phenyl- typically involves the oxidation of a precursor compound. One method involves oxidizing a compound of formula I to obtain the desired product . The reaction conditions for this process include the use of specific oxidizing agents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Propanediamide, 2-hydroxy-2-phenyl- may involve large-scale oxidation reactions with optimized conditions to maximize efficiency and minimize costs. The process is designed to be scalable and reproducible, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2-hydroxy-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Propanediamide, 2-hydroxy-2-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Propanediamide, 2-hydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanediamide, 2-hydroxy-2-phenyl- include other derivatives of malonamide and phenyl-substituted amides. Examples include:

  • 2-Hydroxy-2-phenylacetamide
  • 2-Hydroxy-2-phenylpropionamide

Uniqueness

What sets Propanediamide, 2-hydroxy-2-phenyl- apart is its unique combination of a hydroxyl group and a phenyl group attached to the central carbon atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

53696-75-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-2-phenylpropanediamide

InChI

InChI=1S/C9H10N2O3/c10-7(12)9(14,8(11)13)6-4-2-1-3-5-6/h1-5,14H,(H2,10,12)(H2,11,13)

InChI Key

YMKZMFRZWYGCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)(C(=O)N)O

Origin of Product

United States

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